molecular formula C9H11NO2S B6249859 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione CAS No. 1211594-99-8

1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione

Cat. No. B6249859
CAS RN: 1211594-99-8
M. Wt: 197.3
InChI Key:
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Description

“1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione” is a chemical compound with the CAS Number: 1211594-99-8 . It has a molecular weight of 197.26 . The IUPAC name for this compound is 1,2,3,5-tetrahydro-4,1-benzothiazepine 4,4-dioxide .


Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine has been proposed by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2S/c11-13(12)6-5-10-9-4-2-1-3-8(9)7-13/h1-4,10H,5-7H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Safety and Hazards

The safety information and MSDS for “1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione” can be found at the provided link .

Future Directions

As for future directions, it’s worth noting that new lines of research related to benzothiazepines are being considered, which not only include new therapeutic uses but also the adverse effects in short and long term . They are also analyzing the new discoveries concerning the nonbenzothiazepine drugs due to the close relation they have with benzothiazepines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione involves the condensation of 2-aminobenzenethiol with cyclohexanone followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenethiol", "cyclohexanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 eq) and cyclohexanone (1.2 eq) in ethanol and add sodium hydroxide (1.2 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and heat the mixture to reflux for 6 hours. Cool the mixture to room temperature and filter the solid.", "Step 4: Dissolve the solid in ethanol and add hydrogen peroxide (1.2 eq) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain the final product, 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione." ] }

CAS RN

1211594-99-8

Product Name

1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione

Molecular Formula

C9H11NO2S

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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